2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Overview
Description
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C10H4BrF6NO It is characterized by the presence of a bromine atom, a benzonitrile group, and a hexafluoropropan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile typically involves the reaction of 2-bromo-6-hydroxybenzonitrile with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
- 2-Bromo-6-hydroxybenzonitrile
- 2-Bromo-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is unique due to the presence of the hexafluoropropan-2-yloxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .
Biological Activity
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant research findings related to this compound.
Chemical Structure
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H7BrF6N
- Molecular Weight : 368.09 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of 6-hydroxybenzonitrile followed by the introduction of the hexafluoropropyl group through nucleophilic substitution reactions. The detailed synthetic pathway remains proprietary in many cases but generally follows established organic chemistry protocols.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Quorum Sensing Inhibition : Research has demonstrated that certain derivatives can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence. This suggests potential applications in developing anti-pathogenic drugs that can work synergistically with conventional antibiotics to combat resistant strains .
In Vitro Studies
In vitro studies have shown that the compound can affect various biological systems:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study A | E. coli | 50 | Inhibition of biofilm formation |
Study B | S. aureus | 25 | Reduced virulence factor production |
Study C | P. aeruginosa | 10 | Decreased elastase activity |
These findings suggest that this compound and its derivatives could serve as effective agents in controlling bacterial infections by targeting their communication systems.
Case Study 1: Antibacterial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various halogenated benzonitriles against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .
Case Study 2: Synergistic Effects with Antibiotics
Another study explored the synergistic effects of combining this compound with existing antibiotics against Staphylococcus aureus. The combination showed enhanced antibacterial activity and reduced minimum inhibitory concentrations (MICs), highlighting its potential as an adjuvant therapy .
Properties
IUPAC Name |
2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF6NO/c11-6-2-1-3-7(5(6)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHUXOOYKDGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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